

# In-Depth Technical Guide to Analogs of the Anticancer Agent 183 (Compound 4h)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 183 |           |
| Cat. No.:            | B15137623            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of the potent **anticancer agent 183**, identified as compound 4h, a novel 1,3,4-oxadiazole derivative. This document details its mechanism of action, structurally similar compounds with anticancer properties, experimental protocols for synthesis and biological evaluation, and the key signaling pathways involved.

## Core Compound: Anticancer Agent 183 (Compound 4h)

Anticancer agent 183, referred to in the primary literature as compound 4h, is a synthetic molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Its chemical name is 2-(((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-N-(thiazol-2-yl)acetamide. This compound has demonstrated significant potential as an anticancer agent, exhibiting potent cytotoxicity against the A549 human lung cancer cell line with an exceptionally low IC50 value of less than 0.14  $\mu$ M. Furthermore, it has been identified as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer progression and metastasis.

## **Known Analogs and Quantitative Data**







Several analogs of compound 4h, sharing the core 1,3,4-oxadiazole scaffold, have been synthesized and evaluated for their anticancer and MMP-9 inhibitory activities. The following tables summarize the quantitative data for compound 4h and its notable analogs.

Table 1: Cytotoxicity Data of Compound 4h and Analogs against A549 Cancer Cell Line



| Compound ID      | Structure                                                                                                                   | IC50 (μM) | Selectivity Index (SI) |
|------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|------------------------|
| 4h               | 2-(((5-((2-<br>acetamidophenoxy)m<br>ethyl)-1,3,4-oxadiazol-<br>2-yl)thio)acetyl)-N-<br>(thiazol-2-<br>yl)acetamide         | < 0.14    | > 200                  |
| 4f               | 2-(((5-((2-<br>acetamidophenoxy)m<br>ethyl)-1,3,4-oxadiazol-<br>2-yl)thio)acetyl)-N-<br>(pyridin-2-<br>yl)acetamide         | 6.62      | > 15                   |
| 4i               | 2-(((5-((2-<br>acetamidophenoxy)m<br>ethyl)-1,3,4-oxadiazol-<br>2-yl)thio)acetyl)-N-<br>(pyrimidin-2-<br>yl)acetamide       | 1.59      | > 60                   |
| 4k               | 2-(((5-((2-<br>acetamidophenoxy)m<br>ethyl)-1,3,4-oxadiazol-<br>2-yl)thio)acetyl)-N-(5-<br>methylthiazol-2-<br>yl)acetamide | 7.48      | > 13                   |
| 41               | 2-(((5-((2-<br>acetamidophenoxy)m<br>ethyl)-1,3,4-oxadiazol-<br>2-yl)thio)acetyl)-N-<br>(benzothiazol-2-<br>yl)acetamide    | 1.80      | > 55                   |
| Cisplatin (Ref.) | Platinum-based chemotherapy drug                                                                                            | 3.54      | -                      |



IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): Ratio of cytotoxicity against a non-cancerous cell line (L929) to the cancer cell line (A549). A higher SI indicates greater selectivity for cancer cells.

Table 2: MMP-9 Inhibition Data for Compound 4h and Analogs

| Compound ID | MMP-9 Inhibition (%) at<br>100 μg/mL | IC50 (μM)      |
|-------------|--------------------------------------|----------------|
| 4h          | 78.49                                | 1.65           |
| 4f          | 75.08                                | Not Determined |
| 4g          | 83.79                                | Not Determined |
| 41          | 75.26                                | 2.55           |

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis of the core compound 4h and the key biological assays used for its evaluation.

### Synthesis of Anticancer Agent 183 (Compound 4h)

The synthesis of compound 4h and its analogs is a multi-step process, beginning with the formation of the 1,3,4-oxadiazole ring, followed by the attachment of the side chains.

Step 1: Synthesis of Ethyl 2-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-5-carboxylate

- A mixture of N-(2-hydroxyphenyl)acetamide (10 mmol), ethyl 2-chloroacetate (12 mmol), and anhydrous potassium carbonate (20 mmol) in dry acetone (50 mL) is refluxed for 12 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated under reduced pressure.
- The residue is treated with cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the ester intermediate.



#### Step 2: Synthesis of 2-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-5-carbohydrazide

- A solution of the ester intermediate (5 mmol) and hydrazine hydrate (10 mmol) in ethanol (30 mL) is refluxed for 8 hours.
- The reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the hydrazide.

Step 3: Synthesis of 5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-2-thiol

- The carbohydrazide (3 mmol) is dissolved in a solution of potassium hydroxide (6 mmol) in ethanol (20 mL).
- Carbon disulfide (4.5 mmol) is added dropwise, and the mixture is refluxed for 10 hours.
- The solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid.
- The precipitated thiol is filtered, washed with water, and dried.

Step 4: Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide

- To a solution of 2-aminothiazole (10 mmol) in glacial acetic acid (20 mL), chloroacetyl chloride (12 mmol) is added dropwise at 0-5°C.
- The reaction mixture is stirred at room temperature for 2 hours.
- The mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 5: Synthesis of 2-(((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-N-(thiazol-2-yl)acetamide (Compound 4h)

A mixture of the thiol from Step 3 (1 mmol), 2-chloro-N-(thiazol-2-yl)acetamide from Step 4 (1 mmol), and anhydrous potassium carbonate (2 mmol) in N,N-dimethylformamide (DMF) (15 mL) is stirred at room temperature for 12 hours.



• The reaction mixture is poured into ice-cold water, and the resulting solid is filtered, washed with water, and purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product, compound 4h.

## **Biological Evaluation Protocols**

#### 3.2.1. Cell Viability Assay (MTT Assay)

- A549 (human lung carcinoma) and L929 (murine fibroblast) cells are seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48 hours.
- After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- The medium is then removed, and 100  $\mu$ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

#### 3.2.2. MMP-9 Inhibition Assay (Fluorometric)

- A fluorometric MMP-9 inhibitor screening kit is used according to the manufacturer's instructions.
- Briefly, the assay is performed in a 96-well microplate format.
- Recombinant human MMP-9 is pre-incubated with the test compounds at various concentrations for 30 minutes at 37°C.
- A fluorogenic MMP-9 substrate is then added to initiate the enzymatic reaction.



- The fluorescence intensity is measured kinetically at an excitation wavelength of 328 nm and an emission wavelength of 420 nm.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-inhibition curves.

## **Signaling Pathways and Mechanisms of Action**

The primary mechanism of action of **Anticancer Agent 183** (Compound 4h) and its analogs is believed to be the inhibition of MMP-9. MMP-9 plays a crucial role in cancer progression through several interconnected signaling pathways.

### The Role of MMP-9 in Cancer

MMP-9 is a zinc-dependent endopeptidase that degrades components of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. Elevated levels of MMP-9 are associated with poor prognosis in various cancers, including lung cancer. MMP-9 contributes to:

- ECM Degradation: Facilitates cancer cell invasion through the basement membrane and surrounding tissues.
- Angiogenesis: Promotes the formation of new blood vessels that supply nutrients to the tumor.
- Release of Growth Factors: Cleaves and activates growth factors sequestered in the ECM,
   which in turn stimulate tumor growth and proliferation.
- Modulation of Cell Adhesion: Alters cell-cell and cell-matrix interactions, promoting cell migration.

## **MMP-9 Signaling Pathway**

The expression and activity of MMP-9 are regulated by a complex network of signaling pathways. In A549 lung cancer cells, several key pathways are implicated:

 MAPK Pathway (ERK, JNK, p38): Mitogen-activated protein kinase (MAPK) pathways are frequently activated in cancer and can upregulate MMP-9 expression through the activation



of transcription factors like AP-1.

- PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway in cancer that can also lead to increased MMP-9 transcription.
- NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immunity and is often constitutively active in cancer cells, leading to the upregulation of MMP-9.

By inhibiting MMP-9, compound 4h and its analogs can disrupt these processes, thereby impeding tumor growth, invasion, and metastasis.

## Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and biological evaluation of Compound 4h.

## **MMP-9 Signaling Pathway in Cancer**





Click to download full resolution via product page



Caption: Simplified MMP-9 signaling pathway in cancer and the inhibitory action of Compound 4h.

• To cite this document: BenchChem. [In-Depth Technical Guide to Analogs of the Anticancer Agent 183 (Compound 4h)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137623#known-analogs-of-anticancer-agent-183]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com